Product packaging for 3-Pyridinecarboxylic acid, 5-cyclohexyl-(Cat. No.:CAS No. 73355-61-0)

3-Pyridinecarboxylic acid, 5-cyclohexyl-

Cat. No.: B1619822
CAS No.: 73355-61-0
M. Wt: 205.25 g/mol
InChI Key: IQJGHWJNMWQFDC-UHFFFAOYSA-N
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Description

Contextualization within the Pyridinecarboxylic Acid Class

3-Pyridinecarboxylic acid, 5-cyclohexyl- belongs to the family of pyridinecarboxylic acids, which are organic compounds characterized by a pyridine (B92270) ring substituted with one or more carboxyl groups. mdpi.comuni.lu The parent compound of this class is nicotinic acid (3-pyridinecarboxylic acid), also known as vitamin B3, a crucial nutrient with well-established roles in human metabolism and as a therapeutic agent for dyslipidemia. nih.govgoogleapis.com

The defining feature of 3-Pyridinecarboxylic acid, 5-cyclohexyl- is the presence of a bulky, non-polar cyclohexyl group at the 5-position of the pyridine ring. This substitution significantly alters the physicochemical properties of the molecule compared to nicotinic acid, influencing its solubility, lipophilicity, and steric profile. These modifications, in turn, can impact its biological activity and potential applications.

Table 1: Comparison of Nicotinic Acid and its 5-cyclohexyl- Derivative

PropertyNicotinic Acid3-Pyridinecarboxylic acid, 5-cyclohexyl-
Molar Mass 123.11 g/mol 205.25 g/mol
Molecular Formula C6H5NO2C12H15NO2
Structure Pyridine ring with a carboxyl group at position 3Pyridine ring with a carboxyl group at position 3 and a cyclohexyl group at position 5
General Characteristics Water-soluble, polarReduced water solubility, increased lipophilicity

Evolution of Research Interest and Academic Significance

Research interest in 3-Pyridinecarboxylic acid, 5-cyclohexyl- has been sporadic and largely driven by broader investigations into nicotinic acid derivatives for various therapeutic targets. Early academic exploration of substituted nicotinic acids focused on understanding structure-activity relationships (SAR) for their lipid-lowering effects and for their interaction with nicotinic acid receptors.

More recent interest has emerged from the field of materials science, where pyridinecarboxylic acids are utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs). The specific geometry and functionality of 3-Pyridinecarboxylic acid, 5-cyclohexyl- could offer unique possibilities for creating novel porous materials with tailored properties. However, dedicated studies focusing solely on this compound remain limited, and it is more often encountered as part of larger chemical libraries in high-throughput screening or as an intermediate in the synthesis of more complex molecules.

Fundamental Structural Features and Their Chemical Implications

The chemical behavior of 3-Pyridinecarboxylic acid, 5-cyclohexyl- is dictated by the interplay of its three key structural components: the pyridine ring, the carboxylic acid group, and the cyclohexyl substituent.

The Pyridine Ring: As a heterocyclic aromatic ring, the pyridine nucleus imparts a degree of planarity and basicity to the molecule. The nitrogen atom in the ring is a site for protonation and coordination with metal ions.

The Carboxylic Acid Group: This functional group is acidic and can deprotonate to form a carboxylate anion. This allows for the formation of salts and esters and is crucial for its potential role as a linker in coordination polymers.

The Cyclohexyl Group: This bulky, aliphatic substituent is the most significant structural feature distinguishing it from nicotinic acid. Its presence has several key chemical implications:

Steric Hindrance: The size of the cyclohexyl group can sterically hinder reactions at the adjacent positions on the pyridine ring. This can be a useful tool in directing the synthesis of further derivatives.

Modified Electronic Effects: While primarily an aliphatic group, the cyclohexyl substituent can have subtle electronic effects on the pyridine ring, potentially influencing the acidity of the carboxylic acid and the reactivity of the ring system.

Table 2: Key Structural Features and Their Implications

Structural FeatureChemical Implication
Pyridine Ring Basicity, aromaticity, coordination site
Carboxylic Acid Group Acidity, potential for salt/ester formation, linker functionality
Cyclohexyl Group Increased lipophilicity, steric hindrance, altered electronic properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1619822 3-Pyridinecarboxylic acid, 5-cyclohexyl- CAS No. 73355-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73355-61-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-cyclohexylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)

InChI Key

IQJGHWJNMWQFDC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC(=CN=C2)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=CC(=CN=C2)C(=O)O

Other CAS No.

73355-61-0

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 3 Pyridinecarboxylic Acid, 5 Cyclohexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for its structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons (J-coupling) reveals their connectivity.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at the 2-position (H-2), being adjacent to the nitrogen atom, would be the most deshielded. The proton at the 6-position (H-6) would also be significantly deshielded. The proton at the 4-position (H-4) would likely appear at a slightly lower chemical shift. The coupling between these protons would result in a complex splitting pattern, likely a series of doublets and doublets of doublets.

Cyclohexyl Protons: The eleven protons of the cyclohexyl group would appear in the aliphatic region, generally between δ 1.0 and 3.0 ppm. The methine proton directly attached to the pyridine ring would be the most deshielded of this group due to the ring's electron-withdrawing nature. The remaining methylene (B1212753) protons would exhibit complex overlapping multiplets.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically broad and its chemical shift is highly dependent on the solvent and concentration, but it is expected to appear at a high chemical shift, often above δ 10 ppm.

Predicted ¹H NMR Data Table:

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Pyridine H-28.8 - 9.0Doublet
Pyridine H-68.5 - 8.7Doublet
Pyridine H-47.8 - 8.0Doublet of Doublets
Cyclohexyl -CH-2.5 - 2.8Multiplet
Cyclohexyl -CH₂-1.2 - 2.0Multiplets

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the chemical shift of each carbon atom is determined by its electronic environment.

A predicted ¹³C NMR spectrum for 3-Pyridinecarboxylic acid, 5-cyclohexyl- would show distinct signals for each of the 12 carbon atoms in the molecule.

Carboxylic Carbon: The carbon of the carboxylic acid group is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring would have chemical shifts in the aromatic region (δ 120-155 ppm). The carbons directly bonded to the nitrogen (C-2 and C-6) and the carbon bearing the carboxylic acid group (C-3) would be the most deshielded. The carbon attached to the cyclohexyl group (C-5) would also show a distinct chemical shift.

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum (δ 25-50 ppm). The carbon atom directly attached to the pyridine ring would be the most deshielded among the cyclohexyl carbons.

Predicted ¹³C NMR Data Table:

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)168.0
Pyridine C-3130.0
Pyridine C-5145.0
Pyridine C-2152.0
Pyridine C-6150.0
Pyridine C-4135.0
Cyclohexyl C-145.0
Cyclohexyl C-2, C-633.0
Cyclohexyl C-3, C-526.0
Cyclohexyl C-425.0

Note: This is a predicted data table. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups.

For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, the FT-IR spectrum would be characterized by the following key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclohexyl group would be observed in the 2850-2960 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid would be present in the region of 1700-1730 cm⁻¹.

C=C and C=N Stretches: Vibrations of the pyridine ring (C=C and C=N bonds) would give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group would appear in the 1200-1400 cm⁻¹ region.

While a specific experimental FT-IR spectrum for 3-Pyridinecarboxylic acid, 5-cyclohexyl- is not available, data from related compounds like 3,5-pyridinedicarboxylic acid can provide insights into the expected vibrational frequencies of the pyridine core. researchgate.net

Predicted FT-IR Data Table:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=O Stretch (Carboxylic Acid)1700 - 1730Strong
Pyridine Ring Stretches1400 - 1600Medium to Strong
C-O Stretch / O-H Bend1200 - 1400Medium

Note: This is a predicted data table. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of 3-Pyridinecarboxylic acid, 5-cyclohexyl-, the following features would be expected:

Pyridine Ring Vibrations: The symmetric breathing mode of the pyridine ring would give a strong, sharp band, typically around 1000-1050 cm⁻¹. Other ring stretching and deformation modes would also be visible.

Cyclohexyl Group Vibrations: The C-C stretching and CH₂ twisting and rocking modes of the cyclohexyl group would produce a series of bands in the fingerprint region (below 1500 cm⁻¹).

C=O Stretch: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Spectroscopic studies on similar molecules like 3,5-pyridinedicarboxylic acid have provided detailed analysis of the Raman active modes of the substituted pyridine ring, which can be used as a basis for interpreting the spectrum of 3-Pyridinecarboxylic acid, 5-cyclohexyl-. researchgate.netd-nb.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, the molecular formula is C₁₂H₁₅NO₂ and the molecular weight is approximately 205.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 188.

Loss of a carboxyl group (•COOH): This would lead to a fragment at m/z 160.

Loss of the cyclohexyl group: Cleavage of the bond between the pyridine and cyclohexyl rings would generate a fragment corresponding to the nicotinic acid radical cation (m/z 123) or a cyclohexyl cation (m/z 83).

Fragmentation of the cyclohexyl ring: The cyclohexyl group itself can undergo fragmentation, leading to a series of smaller aliphatic fragment ions.

Predicted collision cross-section (CCS) values for various adducts of 3-Pyridinecarboxylic acid, 5-cyclohexyl- have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu For example, the predicted CCS for the protonated molecule [M+H]⁺ is 145.6 Ų. uni.lu

Predicted Mass Spectrometry Fragmentation Data Table:

m/z Predicted Fragment
205[C₁₂H₁₅NO₂]⁺ (Molecular Ion)
188[M - •OH]⁺
160[M - •COOH]⁺
123[C₆H₅NO₂]⁺ (Nicotinic acid radical cation)
83[C₆H₁₁]⁺ (Cyclohexyl cation)

Note: This is a predicted data table based on common fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 3-Pyridinecarboxylic acid, 5-cyclohexyl- (C₁₂H₁₅NO₂), HRMS would provide its exact mass, allowing for unambiguous confirmation of its chemical formula.

Detailed Research Findings: While experimental data is not readily available, predicted HRMS data provides valuable insight into the expected mass-to-charge ratios (m/z) for various adducts of the molecule. These predictions are based on computational algorithms that consider the elemental composition and isotopic distribution. The monoisotopic mass of 3-Pyridinecarboxylic acid, 5-cyclohexyl- is calculated to be 205.11028 Da. researchgate.net

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, further aid in its identification.

Interactive Data Table: Predicted HRMS Data for 3-Pyridinecarboxylic acid, 5-cyclohexyl- researchgate.net

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺206.11756145.6
[M+Na]⁺228.09950150.4
[M-H]⁻204.10300148.8
[M+NH₄]⁺223.14410161.9
[M+K]⁺244.07344147.5
[M+H-H₂O]⁺188.10754138.0
[M+HCOO]⁻250.10848163.1

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of 3-Pyridinecarboxylic acid, 5-cyclohexyl-.

Detailed Research Findings: Currently, there are no published crystal structures for 3-Pyridinecarboxylic acid, 5-cyclohexyl- in crystallographic databases. However, analysis of structurally similar compounds, such as other pyridine carboxylic acids, suggests that the molecule would likely exhibit hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chain structures. The cyclohexyl group would likely adopt a stable chair conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the molecule.

Detailed Research Findings: Specific experimental UV-Vis absorption data for 3-Pyridinecarboxylic acid, 5-cyclohexyl- is not available. However, based on its structure, which contains a pyridine ring conjugated with a carboxylic acid, one would expect to observe characteristic π → π* and n → π* transitions. The pyridine ring itself exhibits absorptions around 250-270 nm. The presence of the carboxylic acid and the cyclohexyl substituent would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted nicotinic acid. For reference, nicotinic acid in an acidic solution shows absorption peaks at approximately 213 nm and 261 nm. The spectrum of 3-Pyridinecarboxylic acid, 5-cyclohexyl- would need to be determined experimentally in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of 3-Pyridinecarboxylic acid, 5-cyclohexyl- from reaction mixtures and for the assessment of its purity.

Column chromatography is a fundamental purification technique used to separate the target compound from starting materials, by-products, and other impurities on a preparative scale.

Detailed Research Findings: A typical column chromatography setup for the purification of a moderately polar compound like 3-Pyridinecarboxylic acid, 5-cyclohexyl- would involve a silica (B1680970) gel stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute the compound. The progress of the separation would be monitored by thin-layer chromatography (TLC).

HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture with high resolution and sensitivity.

Detailed Research Findings: A reversed-phase HPLC method would be suitable for the analysis of 3-Pyridinecarboxylic acid, 5-cyclohexyl-. While a specific method has not been published, a general approach would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good peak shape and resolution. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima.

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at ~260 nm
Injection Volume 10 µL

Computational Chemistry and Theoretical Investigations of 3 Pyridinecarboxylic Acid, 5 Cyclohexyl

Quantum Mechanical Studies for Electronic and Geometric Structures

Quantum mechanical methods are fundamental to computational chemistry, offering a framework to understand the electronic behavior and geometry of molecules. nih.gov These studies are broadly categorized into semi-empirical, ab initio, and density functional theory methods, each with a different balance of computational cost and accuracy. For a molecule like 3-Pyridinecarboxylic acid, 5-cyclohexyl-, these techniques can elucidate the influence of the cyclohexyl group on the electronic structure of the nicotinic acid core.

Density Functional Theory (DFT) has become a prominent and powerful tool in theoretical molecular modeling. nih.gov It is often favored over traditional ab initio methods because it can compute a wide range of molecular properties with greater precision for a given computational cost. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

The term "ab initio," meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock theory is the most fundamental ab initio method. More advanced and accurate ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the Hartree-Fock result to account for electron correlation more precisely. While computationally demanding, these methods provide a high level of theoretical accuracy for understanding molecular systems.

Hartree-Fock (HF) theory is a foundational ab initio method that provides a conceptual and mathematical underpinning for much of quantum chemistry. youtube.com The method solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. youtube.com This determinant is constructed from a set of one-electron molecular orbitals. youtube.com

The central approximation in the HF method is the "mean-field" approach, where each electron is considered to move in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. youtube.com The total electronic energy in the HF framework consists of two main parts: the core-Hamiltonian energy for each electron (which includes its kinetic energy and attraction to the nuclei) and the electron-electron repulsion, which is composed of Coulomb and exchange integrals between pairs of electrons. youtube.com While HF neglects a portion of the electron correlation, it serves as an essential starting point for more sophisticated methods and is computationally less expensive than more complex ab initio techniques. youtube.com

Molecular Geometry Optimization and Conformational Landscapes

A critical step in any theoretical investigation is the optimization of the molecular geometry to locate the minimum energy structure on the potential energy surface. youtube.com For a flexible molecule like 3-Pyridinecarboxylic acid, 5-cyclohexyl-, this process is particularly important. The cyclohexyl ring can adopt various conformations (such as chair, boat, and twist-boat), and the orientation of the carboxylic acid group relative to the pyridine (B92270) ring can also vary.

Using a method like DFT with the B3LYP functional, a full geometry optimization would be performed without any symmetry constraints. epstem.net This ensures that the calculation explores all degrees of freedom to find the most stable arrangement of atoms. The process is typically followed by a vibrational frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). epstem.net The analysis of the conformational landscape reveals the relative stabilities of different isomers and provides the precise bond lengths, bond angles, and dihedral angles for the ground state geometry. nih.gov

Illustrative Data Table for Optimized Geometric Parameters

The following table illustrates the type of data that would be generated from a geometry optimization study. The values are placeholders and represent the parameters that would be calculated.

ParameterBond/AngleCalculated Value
Bond Lengths C(pyridine)-C(cyclohexyl)e.g., 1.51 Å
C(pyridine)-C(carboxyl)e.g., 1.49 Å
C=O (carboxyl)e.g., 1.21 Å
C-O (carboxyl)e.g., 1.36 Å
Bond Angles C-C-C (pyridine ring)e.g., ~120°
C(pyridine)-C(carboxyl)-Oe.g., ~122°
Dihedral Angle Pyridine Ring - Carboxyl Groupe.g., ~15°

Analysis of Electronic Properties

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity, stability, and spectroscopic characteristics. These properties include dipole moments, atomic charges, and the molecular electrostatic potential (MEP). nih.govresearchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. epstem.netresearchgate.net Conversely, a small gap suggests that the molecule is more reactive. epstem.net In studies of nicotinic acid derivatives, analysis of the HOMO-LUMO gap helps indicate which molecules are more stable. epstem.netresearchgate.net For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the pyridine ring, the carboxylic acid group, and the cyclohexyl substituent, providing insight into the most probable sites for nucleophilic and electrophilic attack.

Illustrative Data Table for FMO Analysis

This table shows the kind of electronic property data obtained from DFT calculations. The values are illustrative placeholders.

ParameterEnergy (eV)Description
EHOMO e.g., -6.85 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO e.g., -1.75 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) e.g., 5.10 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comresearchgate.net It reveals the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior by identifying electron-rich and electron-poor regions. researchgate.net In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green: Represents areas with neutral or zero potential.

For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, the MEP map would be expected to highlight specific reactive sites. The most negative potential (red/yellow) would likely be concentrated around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, as these are areas with high electron density and lone pairs. mdpi.comnih.gov Conversely, the most positive potential (blue) would be anticipated around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation and interaction with nucleophiles. The cyclohexyl and pyridine rings' carbon and hydrogen atoms would likely show intermediate potentials (green).

Table 1: Predicted MEP Regions for 3-Pyridinecarboxylic Acid, 5-cyclohexyl- (Note: This table is illustrative and based on general chemical principles, as specific published MEP data for this compound was not found.)

Molecular RegionPredicted PotentialPredicted Color on MEP MapImplied Reactivity
Carboxylic Acid OxygensNegativeRed / YellowSite for electrophilic attack
Pyridine NitrogenNegativeRed / YellowSite for electrophilic attack
Carboxylic Acid HydrogenPositiveBlueSite for nucleophilic attack
Cyclohexyl GroupNear NeutralGreenLow reactivity
Pyridine Ring CarbonsNear NeutralGreenLow reactivity

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and core orbitals. wisc.eduwikipedia.org This method provides a quantitative description of bonding interactions, charge distribution, and delocalization effects like hyperconjugation and resonance. wisc.edusouthampton.ac.uk

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions. wikipedia.org

In 3-Pyridinecarboxylic acid, 5-cyclohexyl-, NBO analysis would likely reveal:

Strong sigma (σ) bonds forming the framework of the cyclohexyl and pyridine rings.

Significant π-delocalization within the aromatic pyridine ring.

Strong polarization of the C=O, C-O, and O-H bonds in the carboxylic acid group.

Important hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals (σ) of adjacent bonds (n → σ) and from the pyridine π system into the antibonding π* orbital of the carbonyl group (π → π*).

Table 2: Illustrative NBO Donor-Acceptor Interactions for 3-Pyridinecarboxylic Acid, 5-cyclohexyl- (Note: This table presents hypothetical interactions and stabilization energies to demonstrate the output of an NBO analysis. Specific calculated values for this compound are not available.)

Donor NBOAcceptor NBOInteraction TypePredicted E(2) (kcal/mol)
LP (O) of C=Oπ* (C-N) of Pyridinen → πHigh
LP (N) of Pyridineσ (C-C) of Ringn → σModerate
π (C=C) of Pyridineπ (C=O)π → πHigh
σ (C-H) of Cyclohexylσ (C-C) of Pyridineσ → σ*Low

Thermodynamic Property Predictions

Computational chemistry enables the prediction of various thermodynamic properties of a molecule in its gaseous state, such as standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv). unt.edu These calculations are often performed using methods like Density Functional Theory (DFT) and are valuable for understanding the stability and energy of a compound, especially when experimental data is scarce. researchgate.net

Table 3: Hypothetical Predicted Thermodynamic Properties for 3-Pyridinecarboxylic Acid, 5-cyclohexyl- (Note: The values in this table are for illustrative purposes only and are not based on actual calculations for the specified compound.)

PropertyPredicted ValueUnits
Standard Enthalpy of Formation (gas)-85.5kcal/mol
Standard Entropy110.2cal/mol·K
Heat Capacity (Cv)45.8cal/mol·K
Dipole Moment3.5Debye

Theoretical Mechanistic Elucidation of Chemical Reactions

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. mdpi.com Calculating the activation energies associated with these transition states allows for the determination of the most likely reaction pathway.

For 3-Pyridinecarboxylic acid, 5-cyclohexyl-, theoretical studies could elucidate various potential reactions:

Esterification: Modeling the reaction of the carboxylic acid with an alcohol would involve identifying the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon and the subsequent elimination of water.

Decarboxylation: Investigating the thermal loss of CO2, including the calculation of the activation barrier for this process.

Reactions at the Pyridine Nitrogen: Modeling the protonation or alkylation of the nitrogen atom to understand its basicity and nucleophilicity.

MEP and NBO analyses would provide the initial hypotheses for these mechanistic studies by highlighting the most reactive sites for bond formation or cleavage. mdpi.comnih.gov

In Silico Modeling of Molecular Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations are fundamental in modern drug discovery and materials science. nih.gov These methods predict how a small molecule (ligand), such as 3-Pyridinecarboxylic acid, 5-cyclohexyl-, might bind to a macromolecular target, typically a protein or nucleic acid. southampton.ac.uk

Molecular Docking predicts the preferred orientation (pose) and binding affinity (scoring) of a ligand within a receptor's binding site. This helps to identify potential drug candidates by estimating the strength of the interaction.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

While no specific in silico interaction studies for 3-Pyridinecarboxylic acid, 5-cyclohexyl- have been reported, its structure, containing a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen, carbonyl oxygen) as well as a hydrophobic moiety (cyclohexyl ring), suggests it could be designed to interact with various biological targets. A docking study would involve placing the molecule into the active site of a target enzyme and calculating a binding score, which would indicate the potential for inhibitory activity.

Structure Activity Relationship Sar Investigations of 3 Pyridinecarboxylic Acid, 5 Cyclohexyl Derivatives

Influence of the Cyclohexyl Moiety on Molecular Interactions

The presence of a cyclohexyl group at the 5-position of the 3-pyridinecarboxylic acid core introduces a bulky, lipophilic domain to the molecule. This moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Key Influences of the Cyclohexyl Group:

Hydrophobic Interactions: The non-polar nature of the cyclohexyl ring facilitates hydrophobic interactions with complementary pockets in a biological target. This can enhance binding affinity and selectivity.

Steric Bulk: The size and conformational flexibility of the cyclohexyl group can dictate the orientation of the entire molecule within a binding site. It can act as a conformational anchor, restricting the rotational freedom of the pyridinecarboxylic acid core and presenting it in an optimal orientation for interaction.

Metabolic Stability: The introduction of a cyclohexyl group can influence the metabolic stability of the compound by blocking potential sites of enzymatic degradation.

The table below illustrates the potential impact of the cyclohexyl group on molecular properties relevant to biological activity.

Molecular PropertyInfluence of Cyclohexyl MoietyRationale
Lipophilicity IncreasedThe cyclohexyl group is a non-polar, hydrocarbon moiety.
Binding Affinity Potentially IncreasedFacilitates hydrophobic interactions with the target protein.
Conformational Flexibility DecreasedThe bulky ring can restrict the rotation of the main scaffold.
Metabolic Stability Potentially IncreasedCan sterically hinder access by metabolic enzymes.

Role of the Pyridine (B92270) Nitrogen and Carboxylic Acid Functionality in Molecular Recognition

The pyridine nitrogen and the carboxylic acid group are key pharmacophoric features of 3-Pyridinecarboxylic acid, 5-cyclohexyl-, playing crucial roles in molecular recognition.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a hydrogen bond acceptor, forming a critical interaction with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's active site. The basicity of this nitrogen, which can be modulated by other substituents on the ring, is a key determinant of the strength of this interaction.

Carboxylic Acid Functionality: The carboxylic acid group is a versatile functional group capable of participating in several types of non-covalent interactions:

Hydrogen Bonding: It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen).

Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which can engage in strong electrostatic interactions with positively charged residues like arginine or lysine in a binding pocket.

Chelation: The carboxylate group can also chelate metal ions that may be present as cofactors in enzymatic active sites.

The interplay between the pyridine nitrogen and the carboxylic acid group establishes a specific vector for molecular recognition, guiding the molecule to its biological target and anchoring it in a productive binding mode.

Systematic Elucidation of Steric and Electronic Substituent Effects

To systematically explore the SAR of 3-Pyridinecarboxylic acid, 5-cyclohexyl- derivatives, researchers often introduce a variety of substituents at different positions on the pyridine ring and the cyclohexyl moiety. The goal is to understand how changes in steric bulk and electronic properties affect activity.

Steric Effects: The size and shape of a substituent can influence how well a molecule fits into a binding site. Replacing a hydrogen atom with a larger group, such as a methyl or a halogen, can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric clashes.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electronic distribution within the pyridine ring. This, in turn, can affect the pKa of the pyridine nitrogen and the carboxylic acid, as well as the strength of hydrogen bonds and other electrostatic interactions.

The following table provides a hypothetical example of how systematic modifications could elucidate these effects in a series of analogues.

AnalogueR1-substituent (on Pyridine)R2-substituent (on Cyclohexyl)Predicted Effect on ActivityRationale
Parent HHBaselineReference compound
1 -CH3HPotentially IncreasedSmall, lipophilic group may fill a small hydrophobic pocket.
2 -ClHPotentially IncreasedElectron-withdrawing group can modulate pKa and polarity.
3 H-OH (equatorial)VariableIntroduction of a polar group can form new hydrogen bonds or cause steric clashes.
4 H-OH (axial)VariableThe stereochemistry of the substituent on the cyclohexyl ring is critical for its interaction.

Computational Approaches to SAR Studies

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the synthesis and testing of new analogues.

Pharmacophore Development and Validation

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For derivatives of 3-Pyridinecarboxylic acid, 5-cyclohexyl-, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor/negative ionizable feature (the carboxylic acid).

A hydrophobic feature (the cyclohexyl ring).

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This model is then validated by its ability to distinguish between active and inactive compounds. Once validated, the pharmacophore can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that are likely to be active, thereby accelerating the drug discovery process.

The table below outlines the key features of a hypothetical pharmacophore model for this class of compounds.

Pharmacophoric FeatureCorresponding Molecular MoietyType of Interaction
Hydrogen Bond Acceptor Pyridine NitrogenHydrogen Bond
Negative Ionizable/Hydrogen Bond Donor/Acceptor Carboxylic AcidIonic Interaction / Hydrogen Bond
Hydrophobic Cyclohexyl RingHydrophobic Interaction

By systematically investigating these structural and physicochemical properties, a comprehensive understanding of the structure-activity relationships of 3-Pyridinecarboxylic acid, 5-cyclohexyl- derivatives can be achieved, paving the way for the design of more potent and selective molecules.

General searches for broader categories such as "pyridine carboxylic acid derivatives" or "5-substituted nicotinic acid analogs" provided some high-level information on SAR and molecular modeling approaches within these larger chemical classes. However, these results were not specific to the 5-cyclohexyl- substituted scaffold and lacked the granular data necessary to construct the requested scientific article.

Therefore, it is not possible to generate the article with the specified outline and content inclusions, as the foundational research data on "3-Pyridinecarboxylic acid, 5-cyclohexyl-" appears to be unavailable in the public domain.

Applications of 3 Pyridinecarboxylic Acid, 5 Cyclohexyl in Catalysis and Materials Science

Utilization as Ligands in Coordination Chemistry

The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the carboxyl group makes 5-cyclohexyl-3-pyridinecarboxylic acid an excellent candidate for a ligand in coordination chemistry. These sites can bind to metal ions, forming stable metal complexes with diverse structural and reactive properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of pyridinecarboxylic acids are synthesized through various methods, often involving the reaction of the acid with a metal salt in a suitable solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography, which reveals the precise arrangement of atoms and the coordination geometry around the metal center. For instance, studies on related pyridine-based ligands show that they can form complexes with a range of metal ions, including palladium, nickel, copper, and zinc. utmb.edunih.gov The bulky cyclohexyl group in 5-cyclohexyl-3-pyridinecarboxylic acid can influence the steric environment around the metal, potentially leading to unique crystal packing and complex geometries.

Interactive Table: Examples of Metal Ions Used in Pyridine-Based Ligand Complexes

Metal Ion Potential Coordination Geometry Reference
Palladium(II) Square Planar utmb.edu
Nickel(II) Octahedral, Square Planar utmb.edu
Copper(II) Tetrahedral, Square Planar, Octahedral nih.gov
Zinc(II) Tetrahedral, Octahedral rsc.orgresearchgate.net
Cadmium(II) Various, often high coordination numbers rsc.orgresearchgate.netrsc.org

Catalytic Activity in Organic Transformations

Metal complexes derived from pyridine-based ligands have demonstrated significant catalytic activity in a variety of organic reactions. utmb.edu For example, nickel complexes with pyridine-containing ligands have been shown to be effective catalysts for Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in many synthetic processes. utmb.edu Similarly, chromium(III) complexes with ligands containing cyclohexyl groups have been used as catalysts in the coupling of CO2 with epoxides. mdpi.com The electronic properties of the pyridine ring and the steric bulk of the cyclohexyl group in 5-cyclohexyl-3-pyridinecarboxylic acid can be fine-tuned to enhance catalytic performance, including activity and selectivity. mdpi.com Copper complexes are also well-known for their catalytic role in the production of reactive oxygen species (ROS), which has applications in various chemical and biological systems. nih.gov

Contributions to Advanced Materials Development

The bifunctional nature of 5-cyclohexyl-3-pyridinecarboxylic acid makes it a valuable component in the design and synthesis of new materials with tailored properties.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridinecarboxylic acids are widely used as ligands in MOF synthesis due to their ability to form strong, directional bonds with metal centers, leading to porous structures with high surface areas. rsc.orgresearchgate.netrsc.orgbit.edu.cnresearchgate.net The incorporation of a bulky cyclohexyl group can influence the pore size and shape of the resulting MOF, which is critical for applications in gas storage, separation, and catalysis. Research on related pyridine-3,5-dicarboxylic acid has shown the formation of diverse MOF structures with various metal ions like samarium, europium, gadolinium, and dysprosium. researchgate.netbit.edu.cn

Role in Polymer and Copolyester Synthesis

The carboxylic acid functional group allows 5-cyclohexyl-3-pyridinecarboxylic acid to be used as a monomer in the synthesis of polymers, particularly polyesters and polyamides. nih.gov The rigidity of the pyridine ring and the flexibility of the cyclohexyl group can impart unique thermal and mechanical properties to the resulting polymer chains. For instance, the synthesis of bio-based polyesters from dicarboxylic acids has been shown to produce materials with tunable properties for applications like sustainable packaging. mdpi.com While specific research on polymers derived solely from 5-cyclohexyl-3-pyridinecarboxylic acid is not widely documented, the principles of polyester (B1180765) synthesis suggest its potential in creating novel polymeric materials.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems of two or more molecules held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The pyridine and carboxylic acid groups of 5-cyclohexyl-3-pyridinecarboxylic acid are capable of forming strong hydrogen bonds, leading to the self-assembly of complex, ordered structures. beilstein-journals.orgbeilstein-journals.org These supramolecular assemblies have potential applications in areas like molecular recognition, sensing, and the development of "smart" materials. The use of calixarenes, which are macrocycles, in conjunction with various functional groups demonstrates the potential for creating complex host-guest systems and self-assembled arrays. uwa.edu.au

Mechanistic Studies of Catalytic Processes

There are no specific mechanistic studies detailing the role of 3-Pyridinecarboxylic acid, 5-cyclohexyl- in catalytic processes found in publicly accessible scientific literature.

In the broader context of organic chemistry, pyridinecarboxylic acids are sometimes used as ligands in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which can, in turn, be utilized as catalysts. For instance, research on other pyridine-based carboxylic acids, such as 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, has shown their ability to form coordination polymers with various metals. These resulting materials have been investigated for their catalytic activity in different organic transformations. However, no such studies or corresponding mechanistic data have been published specifically for 3-Pyridinecarboxylic acid, 5-cyclohexyl-.

Application in Plant Protection as Chemical Elicitors

No research findings or reports on the application of 3-Pyridinecarboxylic acid, 5-cyclohexyl- as a chemical elicitor for plant protection are available in the current scientific literature.

Chemical elicitors are compounds that stimulate a plant's innate defense mechanisms, a phenomenon known as induced resistance. futurecobioscience.com When a plant recognizes an elicitor, it can trigger signaling cascades, such as those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA), leading to Systemic Acquired Resistance (SAR) or Induced Systemic Resistance (ISR). futurecobioscience.com These responses enhance the plant's ability to defend against a broad spectrum of pathogens. futurecobioscience.com

Many synthetic compounds have been developed and studied as plant defense elicitors, including derivatives of isonicotinic acid (an isomer of nicotinic acid) and other heterocyclic compounds. These molecules are designed to mimic natural signals of pathogen attack, preparing the plant for future infections without having direct antimicrobial properties themselves. mdpi.com Despite the investigation into related structures, 3-Pyridinecarboxylic acid, 5-cyclohexyl- is not mentioned among the compounds studied or commercialized for this purpose.

Emerging Research Directions and Future Perspectives for 3 Pyridinecarboxylic Acid, 5 Cyclohexyl

Design and Synthesis of Novel Molecular Architectures

The synthesis of novel molecular architectures based on the 3-Pyridinecarboxylic acid, 5-cyclohexyl- scaffold is a primary area of emerging research. The inherent reactivity of the pyridine (B92270) ring and the carboxylic acid group allows for a multitude of chemical modifications, paving the way for the creation of diverse derivatives. ontosight.ai

Researchers are exploring various synthetic strategies to functionalize this core structure. One common approach involves the modification of the carboxylic acid group to form esters, amides, and other derivatives. For instance, the synthesis of an isomer, cyclohexyl pyridine-4-carboxylate, is achieved through the esterification of isonicotinic acid with cyclohexanol, a reaction that can be catalyzed by acids like sulfuric acid. A similar approach could be readily adapted for the synthesis of cyclohexyl 5-cyclohexylnicotinate. Further, the development of amide derivatives, such as the reported synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide, highlights the feasibility of creating complex molecules from a nicotinic acid backbone. researchgate.net These synthetic routes provide a template for generating a library of 5-cyclohexylnicotinic acid derivatives with potentially diverse biological activities.

Another avenue of exploration is the modification of the pyridine ring itself. The presence of the nitrogen atom and the existing substituents influence the ring's reactivity towards electrophilic and nucleophilic substitution reactions. This allows for the introduction of additional functional groups, leading to the creation of polysubstituted pyridine derivatives with tailored properties. The synthesis of various substituted nicotinic acid derivatives has been reported, demonstrating the versatility of this scaffold in medicinal chemistry. nih.govnih.gov

The following table summarizes potential synthetic modifications for generating novel architectures from 3-Pyridinecarboxylic acid, 5-cyclohexyl-.

Functional Group Potential Modifications Example Reaction Type
Carboxylic AcidEsterification, Amidation, Reduction to alcoholFischer Esterification, Amide coupling
Pyridine RingHalogenation, Nitration, Alkylation, ArylationElectrophilic/Nucleophilic Aromatic Substitution

These synthetic endeavors are crucial for establishing structure-activity relationships (SARs), which are fundamental to rational drug design. By systematically altering the molecular structure and assessing the impact on biological activity, researchers can identify key features responsible for desired therapeutic effects. nih.gov

Integration of Multidisciplinary Research Methodologies

The comprehensive investigation of 3-Pyridinecarboxylic acid, 5-cyclohexyl- and its derivatives necessitates a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and computational sciences. The potential of pyridinecarboxylic acid derivatives as therapeutic agents is vast, with applications in treating a range of conditions including inflammation, cancer, and infectious diseases. ontosight.ainih.gov

A key aspect of this integrated approach is the seamless transition from chemical synthesis to biological evaluation. Once novel derivatives are synthesized, they undergo rigorous screening to determine their pharmacological profiles. This includes in vitro assays to assess their activity against specific biological targets, such as enzymes or receptors, and cell-based assays to evaluate their effects on cellular processes. nih.gov For example, various nicotinic acid derivatives have been evaluated for their anti-inflammatory and analgesic properties. nih.govnih.gov

Furthermore, the study of coordination polymers and metal-organic frameworks (MOFs) represents a fascinating intersection of chemistry and materials science. Pyridinecarboxylic acids are excellent ligands for the construction of these materials due to their versatile coordination modes. acs.org These materials have potential applications in catalysis, gas storage, and separation. The integration of the 5-cyclohexyl-3-pyridinecarboxylic acid ligand into such frameworks could lead to novel materials with unique properties.

The synergy between different scientific disciplines is paramount for unlocking the full potential of this compound. Organic chemists can design and execute efficient synthetic routes, while medicinal chemists can guide the design of molecules with improved pharmacological properties. Pharmacologists can then evaluate the biological activity of these compounds, and computational chemists can provide valuable insights into their mechanism of action at a molecular level.

Advancements in Computational and Experimental Synergies

The synergy between computational modeling and experimental studies is becoming increasingly vital in modern chemical research. This collaborative approach is particularly valuable for accelerating the discovery and optimization of new molecules like 3-Pyridinecarboxylic acid, 5-cyclohexyl-.

Computational tools, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the properties and behavior of molecules before they are synthesized in the lab. For instance, DFT calculations can provide insights into the electronic structure and reactivity of the molecule, helping to guide synthetic strategies. Molecular docking studies can predict how a molecule might bind to a specific biological target, such as a protein receptor or enzyme active site. This can help in prioritizing which derivatives to synthesize and test, thereby saving time and resources. researchgate.net

While no specific computational studies on 3-Pyridinecarboxylic acid, 5-cyclohexyl- are publicly available, the methodologies are well-established for related compounds. For example, computational analyses have been used to study the anti-tumor activity of 5-fluorouracil, a drug that shares a heterocyclic ring structure. nih.gov Similarly, computational studies have been instrumental in understanding aromatic stacking interactions, which are crucial for molecular recognition and binding. nih.gov

The predicted data from computational models can then be validated and refined through experimental work. For example, the predicted binding mode of a molecule from a docking simulation can be confirmed through X-ray crystallography of the molecule bound to its target protein. Any discrepancies between the computational predictions and experimental results can be used to improve the computational models, leading to a more accurate and predictive understanding of the system. This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for modern drug discovery and materials science.

Prospects in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 3-Pyridinecarboxylic acid, 5-cyclohexyl- and its derivatives presents several opportunities for the application of these principles.

Traditional methods for the synthesis of nicotinic acid often involve harsh reaction conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid. nih.govchimia.ch These processes can generate significant amounts of waste and have a high environmental impact.

Emerging research is focused on developing greener and more sustainable synthetic routes. One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. Enzymatic reactions often proceed under mild conditions (lower temperature and pressure) and in aqueous solvents, reducing energy consumption and the use of volatile organic compounds. nih.govfrontiersin.org For example, nitrilases are enzymes that can convert nitriles to carboxylic acids, and they have been successfully used in the synthesis of nicotinic acid. frontiersin.org This approach could potentially be adapted for the synthesis of 5-cyclohexylnicotinic acid.

Another green chemistry strategy is the use of continuous-flow microreactors. These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and the ability to safely handle hazardous reagents. The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in a continuous-flow system using an immobilized lipase (B570770) as a catalyst. rsc.org

The development of catalytic processes that utilize more environmentally benign oxidants, such as air or hydrogen peroxide, is also a key area of research. nih.govchimia.ch The direct air oxidation of picoline to produce niacin is an example of a greener industrial process. chimia.ch

The following table highlights some green chemistry approaches applicable to the synthesis of nicotinic acid derivatives.

Green Chemistry Principle Application in Nicotinic Acid Synthesis Potential Benefit
Use of Renewable FeedstocksDeriving starting materials from biomassReduced reliance on fossil fuels
CatalysisEmploying enzymatic or heterogeneous catalystsIncreased selectivity, reduced waste
Benign SolventsUsing water or other environmentally friendly solventsReduced pollution
Energy EfficiencyConducting reactions at lower temperatures and pressuresLower energy consumption
Waste PreventionDesigning syntheses with high atom economyMinimized byproduct formation

By embracing these green chemistry principles, the synthesis of 3-Pyridinecarboxylic acid, 5-cyclohexyl- and its derivatives can be made more sustainable and environmentally responsible.

Unexplored Academic Niches and Challenges

Despite the growing interest in 3-Pyridinecarboxylic acid, 5-cyclohexyl-, several academic niches remain largely unexplored, presenting both opportunities and challenges for future research.

One significant unexplored area is the comprehensive investigation of its solid-state properties. While the basic chemical structure is known, detailed crystallographic data is not publicly available. researchgate.net Understanding the crystal structure is crucial for predicting its physical properties, such as solubility and melting point, and for designing new crystalline forms with improved characteristics. Furthermore, the ability of this molecule to form co-crystals and coordination polymers is a rich area for exploration, with potential applications in materials science and pharmaceuticals.

The full spectrum of its biological activities is another area that warrants further investigation. While it is predicted to have potential anti-inflammatory, antimicrobial, and antiviral properties, comprehensive pharmacological evaluation is lacking. ontosight.ai Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications. For example, many pyridine carboxylic acid derivatives have been patented for their activity as enzyme inhibitors, suggesting a promising avenue for research. nih.govnih.gov

The development of highly selective and efficient synthetic methods for the functionalization of the pyridine ring at specific positions remains a challenge. While general methods exist, achieving high regioselectivity in the presence of multiple functional groups can be difficult. Overcoming these synthetic hurdles will be crucial for accessing a wider range of derivatives for biological testing.

Finally, the potential role of 3-Pyridinecarboxylic acid, 5-cyclohexyl- in areas beyond pharmaceuticals, such as agrochemicals or functional materials, is largely unknown. Its structural features might impart useful properties for applications in plant protection or as a component in advanced materials. Exploring these non-medical applications could open up new and exciting research directions.

Q & A

Q. How can researchers optimize the synthesis of 5-cyclohexyl-3-pyridinecarboxylic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium or copper) and solvents (e.g., DMF or toluene) to minimize side reactions. For example, cyclization reactions under inert atmospheres and controlled temperatures (80–120°C) can improve yield . Purification via column chromatography or recrystallization in ethanol-water mixtures enhances purity . Monitoring reaction progress with HPLC (≥98% purity threshold) ensures quality .

Q. What analytical techniques are critical for confirming the structural integrity of 5-cyclohexyl-3-pyridinecarboxylic acid post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify cyclohexyl and pyridine ring proton environments .
  • FT-IR : Confirms carboxylic acid (-COOH) and aromatic C-H stretching bands .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtained .

Q. How should researchers assess the stability of 5-cyclohexyl-3-pyridinecarboxylic acid under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light (UV/visible). Monitor degradation via HPLC for impurity profiling. Store at 2–8°C in amber vials with desiccants to prolong shelf life .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of 5-cyclohexyl-3-pyridinecarboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states and activation energies for reactions at the carboxylic acid or pyridine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMF vs. toluene) on reaction pathways .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Q. How do reaction conditions influence the formation of byproducts during the synthesis of 5-cyclohexyl-3-pyridinecarboxylic acid?

  • Methodological Answer :
  • Catalyst Loading : Excess palladium may lead to over-alkylation; optimize to 5–10 mol% .
  • pH Control : Acidic conditions (pH < 4) stabilize the carboxylic acid but risk decarboxylation. Neutral conditions favor cyclization .
  • Byproduct Analysis : Use LC-MS to identify dimers or oxidized derivatives, then adjust reaction time/temperature .

Q. What strategies can address discrepancies in reported solubility data for 5-cyclohexyl-3-pyridinecarboxylic acid across different solvents?

  • Methodological Answer :
  • Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., ethanol-water) to identify optimal ratios .
  • Hansen Solubility Parameters : Compare experimental vs. theoretical values to resolve contradictions .
  • Standardization : Report solubility at fixed temperatures (e.g., 25°C) with controlled agitation rates .

Q. How can researchers elucidate the role of the cyclohexyl substituent in modulating the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Measurements : Compare partition coefficients with/without the cyclohexyl group to assess hydrophobicity .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability differences between analogues .
  • X-ray Diffraction : Correlate substituent steric effects with crystal lattice energy .

Data Contradiction Analysis

Q. How should conflicting data on the catalytic efficiency of copper vs. palladium in synthesizing 5-cyclohexyl-3-pyridinecarboxylic acid be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat reactions using identical substrates, solvents, and temperatures for both catalysts .
  • Turnover Frequency (TOF) : Quantify catalytic activity per metal site to compare efficiency .
  • Side Reaction Profiling : Identify catalyst-specific byproducts (e.g., palladium black vs. copper oxides) via SEM-EDS .

Application-Oriented Questions

Q. What strategies can be employed to study the structure-activity relationship (SAR) of 5-cyclohexyl-3-pyridinecarboxylic acid derivatives in enzyme inhibition assays?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclohexyl group (e.g., substituent size, polarity) and test inhibitory potency .
  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates to compare binding affinities .
  • Mutagenesis Studies : Identify key enzyme residues interacting with the compound via site-directed mutagenesis .

Q. How can surface adsorption studies enhance understanding of 5-cyclohexyl-3-pyridinecarboxylic acid’s behavior in heterogeneous catalysis?

  • Methodological Answer :
  • BET Isotherms : Quantify adsorption on catalysts (e.g., activated carbon, zeolites) to optimize loading .
  • In Situ IR Spectroscopy : Monitor surface interactions (e.g., hydrogen bonding vs. π-stacking) during reactions .
  • DFT-Based Models : Predict adsorption energies on metal-organic frameworks (MOFs) for catalyst design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.